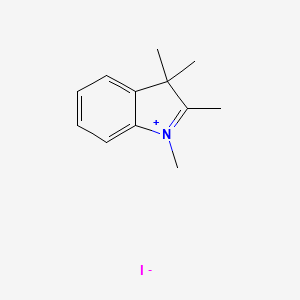
1,2,3,3-Tetramethyl-3H-indolium iodide
Vue d'ensemble
Description
1,2,3,3-Tetramethyl-3H-indolium iodide is a chemical compound with the molecular formula C12H16IN and a molecular weight of 301.167 . It is used in the preparation of fluorophore-dapagliflozin dyad for diabetic liver/kidney damage fluorescent imaging and therapy via SGLT2 inhibition. It can also be useful in the preparation of N-alkylated linear heptamethine polyenes as potential antifungals .
Synthesis Analysis
A specific derivatization gas chromatography–mass spectrometry (GC–MS) method for cyanide uses 1,2,3,3-tetramethyl-3H-indium iodide as the derivatization reagent . The derivative compounds were synthesized and characterized using 1H nuclear magnetic resonance (NMR), 13C NMR, and Fourier transform infrared (FT-IR) spectroscopy .
Molecular Structure Analysis
The molecular structure of this compound was analyzed using 1H NMR, 13C NMR, and FT-IR spectroscopy after mixing TMI with cyanide .
Chemical Reactions Analysis
The reaction of this compound with cyanide was studied, and the resulting compound was analyzed using 1H NMR, 13C NMR, and FT-IR spectroscopy .
Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It is soluble in methanol . Its melting point is 258°C (dec.) .
Applications De Recherche Scientifique
Corrosion Inhibition
1,2,3,3-Tetramethyl-3H-indolium iodide, as part of a group of indolium-based ionic liquids, has been studied for its corrosion inhibition properties. These compounds have shown significant inhibitory effects on the corrosion of mild steel in acidic environments. The efficiency of these inhibitors is strongly influenced by their molecular structure, with certain variations showing more potent inhibition effects (Ahmed et al., 2019).
Fluorescence and Colorimetric Sensing
A derivative of this compound has been used to create a colorimetric and fluorescent probe for fluoride anions. This probe exhibits a significant change in absorption and fluorescence in the presence of fluoride, indicating its potential for sensitive and selective detection applications (Li et al., 2013).
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of novel and unprecedented 3,3-dimethyl-2-amide indoles, showcasing its versatility in organic synthesis under metal-free conditions (Liu et al., 2015). Additionally, it has been involved in the synthesis of indolin-2-ones, a transformation that proceeds smoothly in a cascade manner under metal-free conditions (Zhang et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is used in various chemical and biological applications .
Mode of Action
It is used as a catalyst, ligand, and intermediate in organic synthesis reactions .
Result of Action
It is known to be used in the preparation of fluorophore-dapagliflozin dyad for diabetic liver/kidney damage fluorescent imaging and therapy via SGLT2 inhibition .
Propriétés
IUPAC Name |
1,2,3,3-tetramethylindol-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N.HI/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4;/h5-8H,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYIOKVZAATOEW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883489 | |
| Record name | 3H-Indolium, 1,2,3,3-tetramethyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5418-63-3 | |
| Record name | 1,2,3,3-Tetramethyl-3H-indolium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5418-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Indolium, 1,2,3,3-tetramethyl-, iodide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5418-63-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Indolium, 1,2,3,3-tetramethyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Indolium, 1,2,3,3-tetramethyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,3-tetramethyl-3H-indolium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,2,3,3-Tetramethyl-3H-indolium iodide interact with cyanide, and what are the downstream effects?
A1: this compound acts as a highly selective derivatization reagent for cyanide. [] This interaction allows for the accurate detection and quantification of cyanide in complex matrices like blood and beverages. [, ] While the exact mechanism remains under investigation, spectral analysis suggests a possible interaction with the indolium ring system. []
Q2: Can you provide information on the structural characterization of this compound, such as its molecular formula and weight? What about spectroscopic data?
A2: While the provided abstracts lack specific spectroscopic data, the molecular formula of this compound is C12H16IN and its molecular weight is 313.18 g/mol. Studies utilizing this compound often employ techniques like 1H NMR and 13C NMR for structural confirmation and reaction monitoring. [, ] Additionally, UV-Vis spectroscopy plays a crucial role in understanding the interactions of its derivatives, especially those designed as colorimetric probes. []
Q3: How does the structure of this compound relate to its activity in the context of colorimetric probes for reactive oxygen species?
A3: Derivatives of this compound, specifically hemicyanine derivatives containing an electron-rich double bond, have shown promise as colorimetric probes for reactive oxygen species (ROS), particularly peroxynitrite. [] The conjugated system within these derivatives undergoes oxidative cleavage upon reaction with peroxynitrite, resulting in a detectable color change. [] This highlights how structural modifications of the parent compound can tune its reactivity and enable the development of sensitive and selective probes for specific analytes.
Q4: Are there any known applications of this compound in organic synthesis, specifically focusing on its role as a catalyst or promoter?
A4: Yes, this compound serves as a starting material in various organic reactions. For instance, it enables the synthesis of novel fused four-ring quinoxaline fluorophores via an iodine-promoted domino oxidative cyclization. [] This reaction proceeds through a cascade of iodination, oxidation, annulation, and rearrangement, showcasing the compound's versatility in constructing complex molecular architectures. [] Additionally, it plays a crucial role in synthesizing indolin-2-ones through an iodine-promoted oxidative reaction, highlighting its utility in generating valuable heterocyclic compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






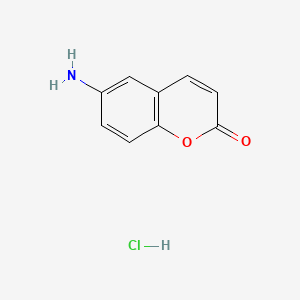
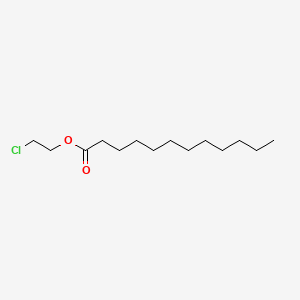
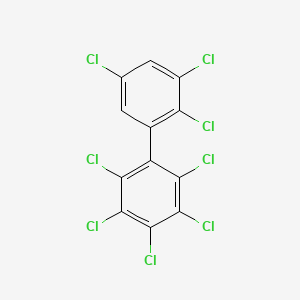
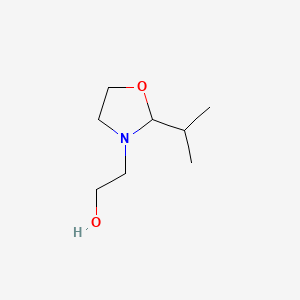
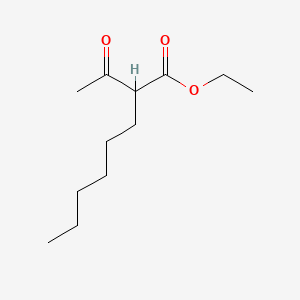
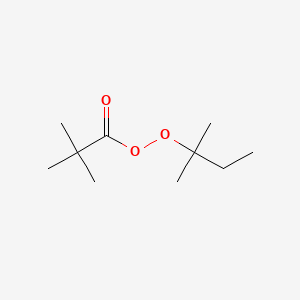


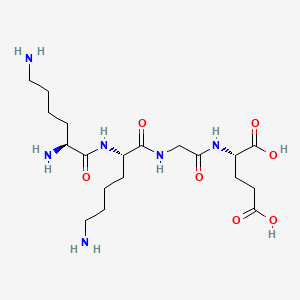
![(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1585030.png)
